



Application Notes: Quantifying Vonafexor-Regulated Gene Expression Using RT-qPCR

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Compound of Interest		
Compound Name:	Vonafexor	
Cat. No.:	B8117588	Get Quote

Audience: Researchers, scientists, and drug development professionals.

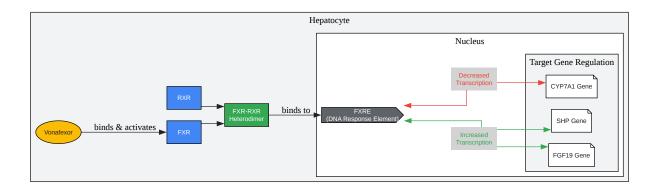
Introduction

Vonafexor (EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR).[1] FXR is a nuclear receptor primarily expressed in the liver, kidney, and gut, where it plays a critical role in regulating the expression of genes involved in bile acid homeostasis, lipid and glucose metabolism, inflammation, and fibrosis.[1] As an FXR agonist, **Vonafexor** activates this receptor, leading to the modulation of downstream target genes.[2][3] This application note provides a detailed protocol for measuring changes in the expression of **Vonafexor**-regulated genes using reverse transcription quantitative polymerase chain reaction (RT-qPCR), a highly sensitive and specific method for gene expression analysis.[4]

Vonafexor Signaling Pathway

Vonafexor exerts its effects by binding to and activating FXR. Once activated, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby activating or repressing their transcription. Key target genes regulated by this pathway include FGF19 (Fibroblast Growth Factor 19) and SHP (Small Heterodimer Partner), which are upregulated, and CYP7A1 (Cholesterol 7α -hydroxylase), which is downregulated. The repression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, is a hallmark of FXR activation.[5][6][7]





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Fig. 1: **Vonafexor**/FXR signaling pathway leading to target gene regulation.

Principle of the Method

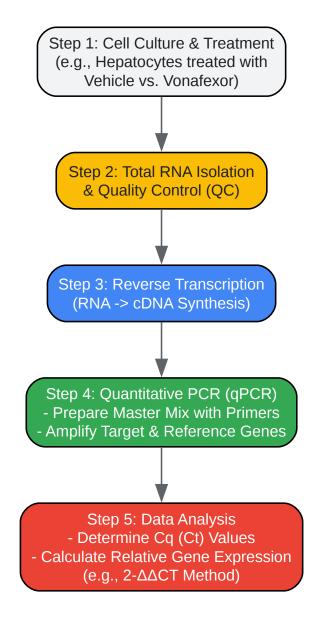
This protocol utilizes a two-step RT-qPCR method to quantify mRNA levels.[4]

- Reverse Transcription (RT): Total RNA is extracted from cells or tissues and converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
- Quantitative PCR (qPCR): The newly synthesized cDNA serves as a template for qPCR. The
 amplification of specific target genes is monitored in real-time using a fluorescent dye (e.g.,
 SYBR® Green) or a sequence-specific fluorescent probe (e.g., TaqMan®).[8][9] The cycle at
 which fluorescence crosses a set threshold (the Cq or Ct value) is inversely proportional to
 the initial amount of target mRNA.[9]

Experimental Workflow

The overall workflow for analyzing **Vonafexor**-regulated gene expression involves several key stages, from sample preparation to data analysis.





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